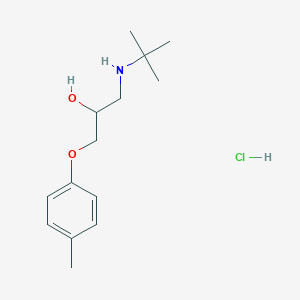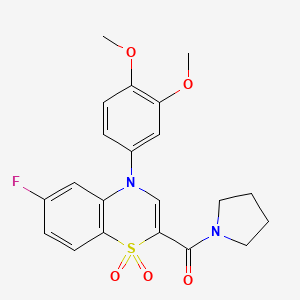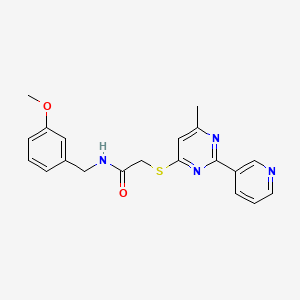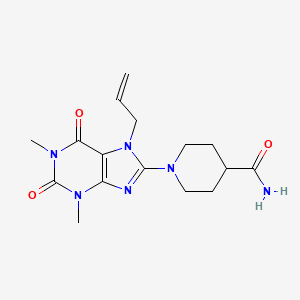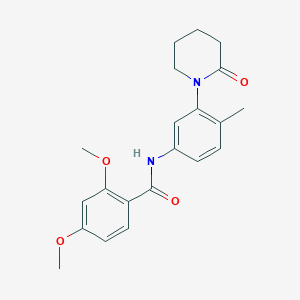
2,4-dimethoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antipsychotic Agents
Research on benzamide derivatives, such as the synthesis and evaluation of their antidopaminergic properties, has contributed significantly to understanding their potential as antipsychotic agents. A study by Högberg et al. (1990) investigated the synthesis of a series of benzamide derivatives, including analogues of the compound of interest, assessing their affinity for dopamine D-2 receptors and their efficacy in inhibiting apomorphine-induced behavioral responses. This research supports the therapeutic potential of benzamide derivatives in managing psychosis with a reduced risk of inducing extrapyramidal side effects (Högberg et al., 1990).
Anticancer Activity
Benzamide derivatives have also been explored for their anticancer activities. Ravinaik et al. (2021) designed and synthesized a series of benzamides evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This suggests the utility of such compounds in cancer research and therapy, highlighting the structural diversity and potential for development into novel anticancer agents (Ravinaik et al., 2021).
Targeting Cancer Stem Cells
Another significant application is in targeting cancer stem cells, as explored by Bhat et al. (2016), who designed benzamide derivatives to evaluate their antitumor activity. The study found that most compounds were active against colon cancer stem cells, with certain derivatives showing significant anti-proliferative effects. This research underscores the potential of benzamide derivatives in developing therapies targeting cancer stem cells (Bhat et al., 2016).
Antimicrobial and Antitubercular Activities
Benzamide derivatives have also shown promise in antimicrobial and antitubercular applications. For instance, Nimbalkar et al. (2018) synthesized novel benzamide derivatives exhibiting promising antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing activity at very low concentrations. This suggests their potential as lead compounds in antitubercular drug development (Nimbalkar et al., 2018).
properties
IUPAC Name |
2,4-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-8-15(12-18(14)23-11-5-4-6-20(23)24)22-21(25)17-10-9-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVYDYDXWXKNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B2849634.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2849636.png)


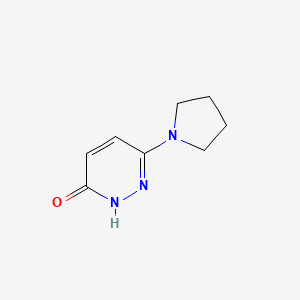
![N-cyclopentyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849646.png)

![1-(4-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2849648.png)

